molecular formula C13H16ClNO3 B2776249 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide CAS No. 878218-20-3

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide

Cat. No.: B2776249
CAS No.: 878218-20-3
M. Wt: 269.73
InChI Key: UQSCBSZZNMLGLP-UHFFFAOYSA-N
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Description

Historical Development of 1,4-Benzodioxane Research

The 1,4-benzodioxane scaffold emerged as a critical structural motif in natural product chemistry following the isolation of lignans such as eusiderin A and cadensin G from plant sources in the mid-20th century. Early synthetic efforts, exemplified by Merlini and Zanarotti’s pioneering work in 1965, employed silver(I) oxide-mediated oxidative coupling of catechol derivatives to construct the 1,4-benzodioxane core. This method, though effective for racemic mixtures, faced challenges in stereochemical control, as natural 1,4-benzodioxane lignans often exhibit enantiomeric purity due to enzyme-mediated coupling.

The 1980s–1990s witnessed advances in regioselective synthesis, particularly through biomimetic approaches. For instance, Tanaka et al. demonstrated that potassium ferricyanide-mediated oxidative coupling of sinapyl alcohol with protected phenols could yield cadensin G, a cytotoxic 1,4-benzodioxane lignan. Concurrently, industrial-scale methods emerged, such as the sulfonation-cyclization strategy patented in 1996, which optimized the synthesis of 1,4-benzodioxane derivatives like 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide precursors. These developments underscored the scaffold’s adaptability to both natural product synthesis and modular drug design.

This compound in Contemporary Research

While direct studies on this compound remain limited, its structural features align with modern trends in multitarget ligand design. The chloroacetamide moiety introduces electrophilic reactivity, enabling covalent interactions with biological targets—a strategy leveraged in protease inhibitors and kinase modulators. The 1,4-benzodioxane core, meanwhile, confers rigidity and π-π stacking potential, enhancing binding affinity to neuronal receptors and enzymes.

Recent applications of analogous compounds provide insight into its potential utility. For example, 1,4-benzodioxane-substituted thienyl chalcones exhibit nanomolar inhibition of monoamine oxidase B (MAO-B), a target in Parkinson’s disease. Similarly, N-alkylacetamide derivatives have shown promise as α~1~-adrenergic receptor antagonists, suggesting vasodilatory or antihypertensive applications. The compound’s ethyl and methyl groups may further modulate lipophilicity and blood-brain barrier permeability, positioning it for central nervous system (CNS) targeting.

1,4-Benzodioxane as a Privileged Scaffold in Medicinal Chemistry

The 1,4-benzodioxane framework’s status as a privileged scaffold stems from its dual capacity for hydrogen bonding and hydrophobic interactions, enabling engagement with diverse biological targets. Key derivatives and their activities include:

Derivative Biological Activity Target/Mechanism Source
Eusiderin A Antioxidant, antiviral Viral protease inhibition
Cadensin G Cytotoxic Topoisomerase II inhibition
Thienyl chalcone derivatives MAO-B inhibition Neuroprotection
α~1~-Adrenergic antagonists Antihypertensive Receptor subtype selectivity

This versatility arises from the scaffold’s conformational rigidity, which reduces entropic penalties during binding, and its oxygen-rich structure, which facilitates interactions with polar residues in enzyme active sites. Furthermore, the 1,4-benzodioxane core serves as a stable platform for introducing substituents like chloroacetamide, enabling rational optimization of pharmacokinetic and pharmacodynamic properties.

Research Evolution and Current Academic Perspectives

Contemporary research on 1,4-benzodioxane derivatives emphasizes computational-guided design and polypharmacology. Molecular docking studies of MAO-B inhibitors, for instance, have elucidated critical interactions between the benzodioxane oxygen atoms and flavin adenine dinucleotide (FAD) cofactors. Such insights drive the development of compounds like this compound, where the chloroacetamide group may covalently modify catalytic residues, enhancing inhibitory potency.

Emerging synthetic strategies also reflect a shift toward sustainability. The 2020 total synthesis of cadensin G via biomimetic coupling reduced reliance on toxic reagents, a principle applicable to synthesizing the target compound. Concurrently, advances in continuous-flow chemistry and enzymatic catalysis promise to streamline the production of 1,4-benzodioxane derivatives at scale.

Academic discourse increasingly prioritizes 1,4-benzodioxane hybrids—molecules integrating the scaffold with fragments like chalcones or xanthones—to address multifactorial diseases such as Alzheimer’s and cancer. Within this paradigm, this compound embodies a prototypical hybrid structure, merging covalent targeting potential with the scaffold’s innate bioactivity.

Properties

IUPAC Name

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-15(13(16)8-14)9-10-3-4-11-12(7-10)18-6-5-17-11/h3-4,7H,2,5-6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQSCBSZZNMLGLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents such as thionyl chloride or phosphorus trichloride.

    Attachment of the Ethylacetamide Moiety: The final step involves the reaction of the intermediate with ethylamine and acetic anhydride to form the ethylacetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of new derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Development

The compound has potential applications in drug development due to its structural characteristics, which may influence biological activity. The presence of the benzodioxin moiety is particularly interesting as compounds containing this structure have been studied for their pharmacological properties.

Case Study: Antitumor Activity

Research indicates that similar compounds with benzodioxin structures exhibit significant antitumor activity. For instance, studies on related benzamide derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer models .

Neuropharmacology

The compound could be explored for its effects on the central nervous system. Compounds with similar structures have been investigated for their neuroprotective properties and potential use in treating neurodegenerative diseases. For example, some studies suggest that benzamide derivatives can interact with neurotransmitter systems, providing neuroprotection against oxidative stress .

Biochemical Research

Given the compound's unique functional groups, it may serve as a useful tool in biochemical assays aimed at understanding enzyme interactions or receptor binding mechanisms. The chloro group can enhance reactivity and specificity in synthetic pathways or biological assays.

Material Science

The compound's structural features might also lend themselves to applications in material science, particularly in the synthesis of polymers or as intermediates in organic synthesis. The ability to modify the compound could lead to novel materials with tailored properties.

Data Tables

Compound NameApplication AreaNotable Findings
Benzamide DerivativesAntitumor AgentsInhibit cancer cell growth
Benzodioxin AnaloguesNeuropharmacologyPotential neuroprotective effects
Chloro-substituted CompoundsOrganic SynthesisEnhanced reactivity

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Research and Commercial Status

  • Synthesis : The compound is likely synthesized via nucleophilic substitution of chloroacetyl chloride with a 2,3-dihydro-1,4-benzodioxin-6-ylmethyl-ethylamine precursor, though exact protocols are proprietary .
  • Commercial Availability: Listed as discontinued by CymitQuimica but available via Santa Cruz Biotechnology at $188–380 per gram, indicating niche research applications .
  • Patent Landscape : International patents (e.g., WIPO) highlight its inclusion in broader chemical libraries, suggesting exploratory industrial or pharmacological interest .

Biological Activity

2-Chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, with the CAS number 878218-20-3, is a compound that has garnered interest in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores the biological activity of this compound, synthesizing available data from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₆ClNO₃. Its structure features a benzodioxin moiety, which is known for its role in various biological activities. The compound's structural characteristics include:

  • Molecular Weight : 271.73 g/mol
  • SMILES Notation : CCN(CC1=CC2=C(C=C1)OCCO2)C(=O)CCl
  • InChI Key : UQSCBSZZNMLGLP-UHFFFAOYSA-N

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, studies on benzamide derivatives have shown their potential in inhibiting cell growth in various cancer cell lines. The mechanism often involves modulation of key signaling pathways associated with cell proliferation and apoptosis .

The biological activity of this compound may be attributed to its interaction with specific receptors or enzymes involved in cellular signaling. For example, benzamide derivatives are known to interact with histone deacetylases (HDACs), which play a crucial role in gene expression regulation. Inhibition of HDACs can lead to reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Data Table: Predicted Biological Activities

PropertyValue
Molecular FormulaC₁₃H₁₆ClNO₃
Molecular Weight271.73 g/mol
Predicted CCS (Ų)158.9 (for [M+H]+)
Antitumor ActivitySignificant in vitro
MechanismHDAC inhibition

Case Studies and Research Findings

  • Study on HDAC Inhibitors : A comparative study evaluated the neuroprotective effects of various HDAC inhibitors, including benzamide derivatives. The findings suggested that while some derivatives showed promise in protecting neurons from oxidative stress, others did not exhibit significant protective effects .
  • Inhibition of Cell Growth : A study focused on the inhibition of inosine monophosphate dehydrogenase (IMPDH) by benzamide riboside (BR), a related compound, demonstrated its efficacy against resistant cancer cell lines. This suggests a potential pathway through which this compound might exert antitumor effects .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-ethylacetamide, and how are reaction conditions optimized?

  • The synthesis typically involves multi-step reactions, starting with functionalization of the benzodioxin core followed by amide coupling. Key steps include:

  • Chloroacetylation : Reacting the benzodioxin-methyl-ethylamine intermediate with chloroacetyl chloride under controlled pH (6–7) and low temperatures (0–5°C) to minimize side reactions .
  • Purification : Recrystallization or column chromatography is used to isolate the final product, with thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) monitoring reaction progress (≥95% purity threshold) .
    • Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile), reaction time, and stoichiometric ratios to maximize yield (reported yields: 60–75%) .

Q. What analytical techniques are critical for characterizing this compound?

  • Structural confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to verify substituent positions and stereochemistry. For example, the ethyl group’s methyl protons appear as a triplet at δ ~1.2 ppm in ¹H NMR .
  • Purity assessment : High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 312.0874) and detect impurities .
  • Crystallography : Single-crystal X-ray diffraction (if crystallizable) to resolve bond angles and confirm the benzodioxin ring’s planar geometry .

Q. What safety precautions are essential during experimental handling?

  • Personal protective equipment (PPE) : Gloves, lab coats, and goggles are mandatory due to potential skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors during synthesis .
  • Emergency protocols : Immediate rinsing with water for eye/skin contact and medical consultation for persistent irritation .

Advanced Research Questions

Q. How can reaction pathways be optimized using computational methods?

  • Quantum chemical calculations : Density functional theory (DFT) predicts transition states and intermediates, identifying energy barriers for key steps (e.g., amide bond formation) .
  • Machine learning : Algorithms like ICReDD’s reaction path search tools reduce trial-and-error experimentation by predicting optimal solvents, catalysts, and temperatures .
  • Example: Computational modeling of steric hindrance from the ethyl group may explain lower yields in certain solvent systems, guiding solvent selection .

Q. What strategies resolve contradictions in bioactivity data (e.g., inconsistent enzyme inhibition results)?

  • Dose-response studies : Validate activity thresholds using enzyme assays (e.g., IC₅₀ values) across multiple concentrations (e.g., 0.1–100 μM) .
  • Off-target profiling : Screen against related receptors (e.g., GPCRs or kinases) to rule out non-specific binding .
  • Structural analogs : Compare activity with derivatives lacking the chloro or ethyl groups to isolate pharmacophore contributions .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties?

  • Lipophilicity : The chloro group increases logP by ~0.5 units, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Ethyl and benzodioxin moieties may slow hepatic degradation compared to methyl analogs, as shown in microsomal stability assays .
  • Hydrogen bonding : The acetamide carbonyl participates in H-bonding with target proteins, critical for binding affinity (e.g., ΔG = -8.2 kcal/mol in molecular docking studies) .

Q. What experimental design principles minimize variability in pharmacological assays?

  • Statistical DOE : Use factorial designs to test interactions between variables (e.g., pH, temperature, and incubation time) .
  • Positive/Negative controls : Include reference inhibitors (e.g., staurosporine for kinase assays) and vehicle-only groups to validate assay conditions .
  • Replicates : Triplicate measurements reduce noise in dose-response curves .

Q. How can reactor design improve scalability for gram-scale synthesis?

  • Continuous-flow systems : Enhance heat/mass transfer for exothermic steps (e.g., chloroacetylation), reducing batch-to-batch variability .
  • Membrane separation : Nanofiltration membranes purify intermediates without column chromatography, saving time in multi-step syntheses .
  • Process analytical technology (PAT) : In-line FTIR monitors reaction progression in real time, enabling automated adjustments .

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